3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one
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Description
3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity
3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies pertaining to this compound.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of thiazolidinedione derivatives with benzimidazole and substituted phenyl compounds. A notable method includes the use of microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity ( ).
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, the compound showcased potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be lower than those of standard antibiotics like ampicillin ( ).
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
The compound also exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase. Notably, the compound was less toxic to normal cells, suggesting a favorable therapeutic index ( ).
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 12 | Cell cycle arrest (G2/M phase) |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is influenced by their structural features. Substituents on the benzene ring and the thiazolidine moiety play crucial roles in modulating activity. For instance, the presence of a methoxy group at the para position enhances antimicrobial potency compared to unsubstituted analogs ( ).
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives, including our compound, against a panel of bacterial strains. Results indicated that modifications on the phenyl ring significantly affected MIC values, with methoxy substitutions providing enhanced activity ( ).
- Anticancer Properties : Another research focused on the anticancer effects of thiazolidinone derivatives in breast cancer models. The study highlighted that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal fibroblasts ( ).
Properties
CAS No. |
84257-89-6 |
---|---|
Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O2S/c1-22-12-8-6-11(7-9-12)16-20(15(21)10-23-16)17-18-13-4-2-3-5-14(13)19-17/h2-9,16H,10H2,1H3,(H,18,19) |
InChI Key |
UQCOJQKTQWJIMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.